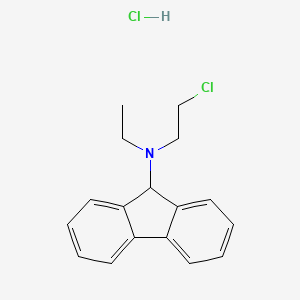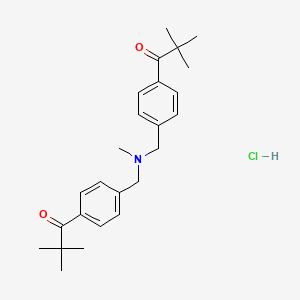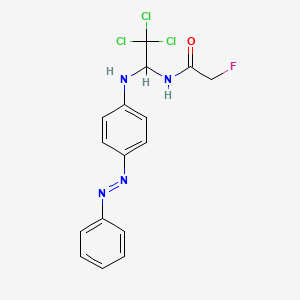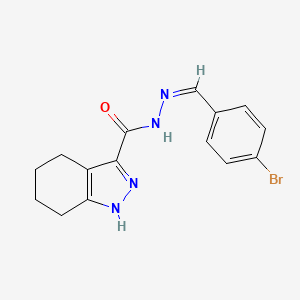
N-(2-Chloroethyl)-N-ethyl-9-fluorenamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride is a chemical compound with a complex structure that includes a fluorenyl group, an ethyl group, and a chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride typically involves the reaction of 9H-fluoren-9-amine with 2-chloroethyl ethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The fluorenyl group can participate in oxidation and reduction reactions, leading to various derivatives[][2].
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce fluorenone derivatives[2][2].
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorenyl group may also interact with cellular components, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloroethyl)-N-nitrosoureas: Known for their anticancer properties and ability to release nitric oxide.
2-chloro-N,N-dimethylethylamine hydrochloride: Used as an intermediate in organic synthesis.
Uniqueness
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride is unique due to its combination of a fluorenyl group with a chloroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
6272-47-5 |
|---|---|
Fórmula molecular |
C17H19Cl2N |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H |
Clave InChI |
RMTWFBLCJLNBFA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)









![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
